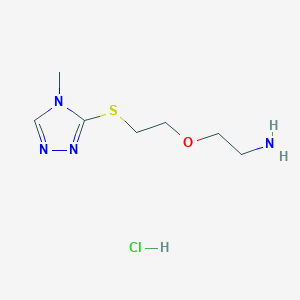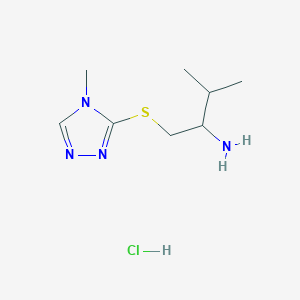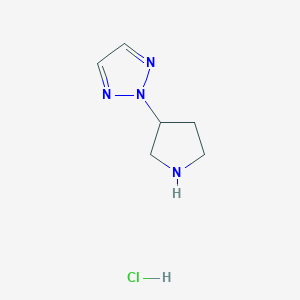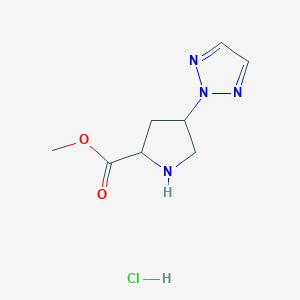
3-(3,5-Difluorophenoxy)propan-1-amine hydrochloride
Overview
Description
Scientific Research Applications
Hexadentate N3O3 Amine Phenol Ligands for Group 13 Metal Ions
This study focuses on the preparation and characterization of several N3O3 amine phenols derived from different salicylaldehydes and their applications in inorganic chemistry. These compounds are important for understanding the coordination chemistry of Group 13 metal ions, providing insights into intrastrand and interstrand hydrogen bonds in polydentate tripodal amine phenols (Liu et al., 1993).
Antineoplastic Agents Synthesis and Biological Evaluation
This research presents the synthesis and evaluation of certain antineoplastic agents, including the processes involved in creating derivatives and analyzing their effectiveness against cancer cell lines. The study contributes valuable knowledge to the field of medicinal chemistry, focusing on cancer therapy research (Pettit et al., 2003).
Conformational Analyses of Amine Derivatives
Detailed crystal structure analyses of amine derivatives highlight the importance of structural chemistry in understanding the properties and applications of these compounds. Such studies are crucial for the development of new materials and drugs by providing a deep understanding of molecular structures (Nitek et al., 2020).
Chemosensitive Chlorophyll Derivatives
The modification of naturally occurring chlorophyll to create synthetic pigments that react with amines demonstrates the intersection of organic chemistry and sensor technology. This research has potential applications in the development of optical sensors for detecting various amines (Tamiaki et al., 2013).
Synthesis and Characterization of Fluorous Amines
This study explores the synthesis of perfluoroalkyl-substituted enantiopure amines and their solubility patterns, contributing to the field of fluorous chemistry. The novel fluorous amines exhibit potential for applications in enantioselective synthesis and as building blocks for fluorous phase separation techniques (Szabó et al., 2006).
Synthesis of Tertiary Amines and Corrosion Inhibition
The synthesis of tertiary amines and their application as corrosion inhibitors for carbon steel highlights the importance of materials science and industrial chemistry in developing more effective and environmentally friendly corrosion protection methods (Gao et al., 2007).
properties
IUPAC Name |
3-(3,5-difluorophenoxy)propan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F2NO.ClH/c10-7-4-8(11)6-9(5-7)13-3-1-2-12;/h4-6H,1-3,12H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYJOQEFJBHJIOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)F)OCCCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClF2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![3-[(Azetidin-3-yl)methyl]-1,3-oxazolidine-2,4-dione hydrochloride](/img/structure/B1471398.png)







![2-[3-(Methylsulfonyl)phenyl]ethylamine Hydrochloride](/img/structure/B1471412.png)
